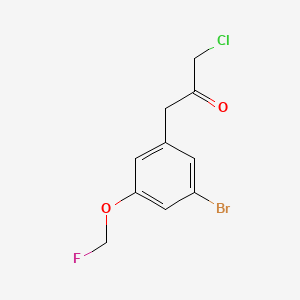
4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-3(2H)-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with ammonia or an amine to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted pyrazolones, amines, and nitro compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-chloropyridine: Shares the amino and chloro functional groups but differs in the core structure.
2-Chloro-4-nitropyridine: Similar in having a chloro group but contains a nitro group instead of an amino group.
1,5-Dimethyl-1H-pyrazol-3(2H)-one: Lacks the amino and chlorobenzyl substituents.
Uniqueness
4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and applied research.
Propiedades
Fórmula molecular |
C12H14ClN3O |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
4-amino-2-[(2-chlorophenyl)methyl]-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C12H14ClN3O/c1-8-11(14)12(17)16(15(8)2)7-9-5-3-4-6-10(9)13/h3-6H,7,14H2,1-2H3 |
Clave InChI |
GIUBKORKULSNJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)CC2=CC=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)











